N-(3,4-difluorophenyl)-2-ethoxyacetamide
Overview
Description
N-(3,4-difluorophenyl)-2-ethoxyacetamide: is an organic compound that belongs to the class of amides It features a difluorophenyl group attached to an ethoxyacetamide moiety
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-ethoxyacetamide typically involves the reaction of 3,4-difluoroaniline with ethyl 2-bromoacetate, followed by hydrolysis and subsequent amidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate ester is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is subsequently converted to the amide using reagents like thionyl chloride or carbodiimides .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and solvents are carefully selected to ensure high purity and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(3,4-difluorophenyl)-2-ethoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation .
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)-2-ethoxyacetamide
- N-(3,4-difluorophenyl)-2-methoxyacetamide
- N-(3,4-difluorophenyl)-2-propoxyacetamide
Comparison: N-(3,4-difluorophenyl)-2-ethoxyacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethoxy group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs. These properties can influence its biological activity and suitability for various applications .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-ethoxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-6-10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUHGUQUAYRHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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